2-(2-Chlorophenyl)-2-oxoethyl acetate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H9ClO3 |
|---|---|
Molecular Weight |
212.63 g/mol |
IUPAC Name |
[2-(2-chlorophenyl)-2-oxoethyl] acetate |
InChI |
InChI=1S/C10H9ClO3/c1-7(12)14-6-10(13)8-4-2-3-5-9(8)11/h2-5H,6H2,1H3 |
InChI Key |
FVPDGYGSHDQTJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC(=O)C1=CC=CC=C1Cl |
Origin of Product |
United States |
Synthetic Methodologies for 2 2 Chlorophenyl 2 Oxoethyl Acetate
Direct Synthesis Approaches
Direct synthesis approaches aim to introduce the acetoxy group at the alpha-position of the carbonyl group of a 2-chloroacetophenone (B165298) precursor in a single, efficient step.
The use of hypervalent iodine reagents, particularly (diacetoxyiodo)benzene (B116549) or phenyliodine diacetate (PhI(OAc)2), offers a powerful method for the direct alpha-functionalization of ketones. In the context of synthesizing 2-(2-Chlorophenyl)-2-oxoethyl acetate (B1210297), this strategy involves the acetoxylation of 2'-chloroacetophenone (B1665101). PhI(OAc)2 acts as an oxidant, facilitating the introduction of an acetoxy group. ias.ac.inmdpi.com The reaction mechanism is believed to involve the formation of an enolate or enol equivalent of the ketone, which then reacts with the iodine(III) center. This is followed by a reductive elimination that transfers an acetate ligand from the iodine to the alpha-carbon of the ketone.
While direct acetoxylation of 2'-chloroacetophenone using PhI(OAc)2 is a plausible and modern approach, literature often highlights its use in similar transformations, such as the bromination of aromatic ketones where PhI(OAc)2 is used as a mediator. ias.ac.in The principle of using PhI(OAc)2 to promote the formation of a carbon-heteroatom bond at the alpha-position of a ketone is well-established. mdpi.com
Table 1: Key Features of PhI(OAc)2-Promoted Acetoxylation
| Feature | Description |
| Starting Material | 2'-Chloroacetophenone |
| Key Reagent | (Diacetoxyiodo)benzene (PhI(OAc)2) |
| Transformation | Direct α-acetoxylation of a ketone |
| Advantage | Often proceeds under mild conditions |
Decarboxylative coupling reactions have emerged as a novel strategy for forming new bonds. For the synthesis of alpha-acyloxy ketones, this would conceptually involve the reaction of a suitable α-oxo acid precursor. By analogy, the synthesis of aryl ketones has been achieved through the direct decarboxylative arylation of α-oxo acids, a process that can be mediated by synergistic visible-light photoredox and nickel catalysis. princeton.edu This method generates an acyl radical intermediate from the α-oxo acid, which then participates in the coupling reaction. princeton.edu
Another related approach is the Cu/Pd-catalyzed decarboxylative cross-coupling of alpha-oxocarboxylates with aryl bromides to synthesize ketones. nih.gov Applying this logic to 2-(2-Chlorophenyl)-2-oxoethyl acetate would require a starting material like 2-(2-chlorophenyl)-2-oxoacetic acid, which upon decarboxylation and reaction with an acetate source, could potentially yield the target molecule. These methods are particularly attractive as they often use readily available carboxylic acids and proceed under mild conditions. princeton.edunih.gov
Precursor-Based Synthetic Routes
These routes involve the synthesis of an intermediate, typically a phenacyl halide, which is then converted to the final product.
A classic and widely used method for synthesizing this compound is the esterification of a 2-chlorophenacyl halide. The most common precursor is 2-bromo-2'-chloroacetophenone (B17061) or 2-chloro-2'-chloroacetophenone. This phenacyl halide is treated with an acetate salt, such as sodium acetate or potassium acetate, in a suitable solvent like ethanol (B145695) or dimethylformamide (DMF). This reaction proceeds via a standard nucleophilic substitution (SN2) mechanism, where the acetate anion displaces the halide leaving group.
The synthesis of the required 2-chlorophenacyl halide precursor itself can be achieved through various means. For instance, phenacyl bromides can be synthesized from the corresponding styrenes via a K2S2O8-mediated tandem hydroxybromination and oxidation in water, representing a green chemistry approach. rsc.org Alternatively, direct bromination of the parent ketone, 2'-chloroacetophenone, at the alpha-position can yield the necessary intermediate. ias.ac.in
Table 2: Typical Esterification of 2-Chlorophenacyl Halide
| Reactant 1 | Reactant 2 | Product |
| 2-Bromo-2'-chloroacetophenone | Sodium Acetate | This compound |
| 2-Chloro-2'-chloroacetophenone | Potassium Acetate | This compound |
Acetic anhydride (B1165640) is a common and powerful acetylating agent that can be used to form acetate esters. quora.com In one potential pathway to this compound, a precursor such as 2-chloro-1-(2-chlorophenyl)ethane-1,2-diol could be selectively acetylated.
More directly, the reaction of 2-bromo-2'-chloroacetophenone with acetic anhydride in the presence of a suitable catalyst or base could also yield the desired product. Furthermore, related syntheses of phenolic esters have been achieved by reacting phenols with acetic anhydride under solvent-free conditions or with catalysis. jetir.orgresearchgate.net While not a direct precursor, this demonstrates the utility of acetic anhydride in ester formation. A Friedel-Crafts acylation of chlorobenzene (B131634) with chloroacetyl chloride would produce chloroacetophenone, which serves as a key starting material for subsequent halogenation and esterification steps. wikipedia.orgnih.gov
Catalytic and Green Chemistry Approaches in Synthesis (Implied by methods for related compounds)
Modern synthetic chemistry places a strong emphasis on developing environmentally benign and efficient catalytic processes. While specific literature on green synthesis for this compound is sparse, analogies from related ester syntheses are highly relevant.
Enzymatic catalysis offers a green alternative for ester production. nih.govmdpi.com For example, immobilized lipases have been successfully used to catalyze the synthesis of 2-phenylethyl acetate via transesterification in a solvent-free system, achieving high conversion rates. mdpi.com This biocatalytic approach could be adapted for the synthesis of the target compound, likely from 2-chloro-2-hydroxyacetophenone and an acyl donor like vinyl acetate. nih.gov
Other green strategies include the use of recyclable catalysts and solvent-free reaction conditions. For instance, the synthesis of phenolic esters has been demonstrated using metal catalysts loaded on montmorillonite (B579905) K-10 clay, which can be recycled multiple times without significant loss of activity. jetir.org Similarly, pyrrolidinium (B1226570) acetate has been shown to be a recyclable catalyst for other organic transformations under solvent-free conditions. researchgate.net These methodologies highlight a clear path toward developing more sustainable synthetic routes for this compound.
Exploration of Metal-Free Catalysis
Recent advancements in organic synthesis have emphasized the development of metal-free catalytic systems to avoid potential metal contamination in the final products and to promote more environmentally benign processes. For the synthesis of α-acyloxy ketones, including this compound, metal-free approaches have been successfully developed.
One notable metal-free and additive-free approach involves the reaction of β-ketosulfoxonium ylides with carboxylic acids. bohrium.com This method provides a direct route to α-acyloxy ketones with moderate to high yields and demonstrates broad functional group tolerance. bohrium.com The reaction proceeds without the need for a metal catalyst, simplifying the purification process and reducing the environmental impact. bohrium.com
Another innovative metal-free strategy is the visible light-assisted organocatalytic α-acyloxylation of ketones using carboxylic acids and N-halosuccinimides. rsc.org This reaction is mediated by a halogen bond and provides good to high yields of the desired α-acyloxylated products. rsc.org Although this method has not been specifically reported for this compound, it represents a viable and modern metal-free alternative for its synthesis.
Optimized Reaction Conditions and Solvent Systems
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are typically optimized include the choice of solvent, reaction temperature, and reaction time.
For the synthesis of α-acyloxy ketones from α-haloketones, a variety of solvent systems can be employed. The selection of the solvent often depends on the solubility of the reactants and the desired reaction temperature. A common solvent for the reaction of an α-bromoketone with an acetate salt is dimethylformamide (DMF).
The reaction temperature is another critical factor. For the nucleophilic substitution reaction to form phenacyl acetate, a structurally similar compound, a temperature of 60°C has been utilized. The reaction time is typically monitored by techniques such as thin-layer chromatography (TLC) to determine the point of completion, which for similar reactions is often in the range of several hours.
Below are interactive data tables summarizing potential reaction conditions for the synthesis of this compound based on analogous reactions.
Table 1: Potential Reaction Parameters for the Synthesis of this compound
| Parameter | Condition | Rationale |
| Starting Material | 2-Bromo-1-(2-chlorophenyl)ethanone | A common precursor for α-acyloxy ketone synthesis. |
| Reagent | Sodium Acetate | A readily available and effective acetate source. |
| Solvent | Dimethylformamide (DMF) | A polar aprotic solvent known to facilitate SN2 reactions. |
| Temperature | 60 °C | A moderate temperature shown to be effective in similar syntheses. |
| Reaction Time | 3-6 hours | Typical duration for such transformations, should be monitored by TLC. |
Table 2: Exploration of Different Solvent Systems
| Solvent | Dielectric Constant | Boiling Point (°C) | Expected Outcome |
| Dimethylformamide (DMF) | 36.7 | 153 | High, facilitates the reaction. |
| Acetonitrile | 37.5 | 82 | Moderate to high, also a suitable polar aprotic solvent. |
| Ethanol | 24.5 | 78 | Moderate, may lead to side products due to its protic nature. |
| Tetrahydrofuran (THF) | 7.6 | 66 | Lower, may result in slower reaction rates. |
Chemical Reactivity and Mechanistic Investigations of 2 2 Chlorophenyl 2 Oxoethyl Acetate
Reactivity of the Acetate (B1210297) Moiety under Various Conditions
The acetate group in 2-(2-Chlorophenyl)-2-oxoethyl acetate functions as a competent leaving group and is susceptible to nucleophilic attack, primarily leading to hydrolysis and transesterification reactions.
Under aqueous acidic or basic conditions, the ester is expected to undergo hydrolysis to yield 2-chloro-1-(2-chlorophenyl)ethan-1-one (phenacyl chloride derivative) and acetic acid. This transformation is a standard reaction for esters and can be catalyzed by either acid or base. researchgate.net
Transesterification can be achieved by reacting the compound with an alcohol in the presence of an acid or base catalyst. This reaction would substitute the acetyl group with a different alkoxy group, offering a pathway to a variety of α-alkoxy ketones. The efficiency of this process is influenced by the nature of the alcohol and the reaction conditions.
The acetate can also be displaced in cyclization reactions, for instance, in the synthesis of certain heterocyclic systems where it acts as a leaving group following an initial condensation step.
Transformations of the Ketone Functionality within the Structure
The ketone carbonyl group is a primary site for nucleophilic addition and reduction reactions. Its reactivity is influenced by the adjacent electron-withdrawing chlorophenyl group.
Reduction Reactions:
The ketone can be selectively reduced to the corresponding secondary alcohol, 2-(2-chlorophenyl)-2-hydroxyethyl acetate. A variety of reducing agents can be employed for this transformation, with the choice of reagent influencing the stereoselectivity of the reaction. Common reducing agents include sodium borohydride (B1222165) and lithium aluminum hydride. youtube.com Biocatalytic reductions using whole cells of microorganisms like Candida parapsilosis have also been reported for the asymmetric reduction of α-keto esters to optically enriched α-hydroxy esters. acs.org
| Reducing Agent | Expected Product | Reference |
| Sodium Borohydride (NaBH4) | 2-(2-chlorophenyl)-2-hydroxyethyl acetate | youtube.com |
| Lithium Aluminum Hydride (LiAlH4) | 1-(2-chlorophenyl)ethane-1,2-diol (reduction of both ketone and ester) | |
| Baker's Yeast (Saccharomyces cerevisiae) | (R)- or (S)-2-(2-chlorophenyl)-2-hydroxyethyl acetate | youtube.com |
| Rongalite | 2-(2-chlorophenyl)-2-hydroxyethyl acetate | slideshare.net |
Nucleophilic Addition Reactions:
The carbonyl carbon is electrophilic and susceptible to attack by various nucleophiles. For example, the Wittig reaction with a phosphorus ylide can convert the ketone into an alkene. tandfonline.comorgsyn.org This provides a method for carbon-carbon bond formation at the carbonyl carbon. The reaction generally tolerates ester functionalities. nih.gov
Reactions Involving the Ortho-Chlorophenyl Group
The ortho-chlorophenyl group can participate in reactions typical of aryl halides, most notably nucleophilic aromatic substitution (SNAr) and cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr):
The presence of the electron-withdrawing ketone group ortho to the chlorine atom activates the aromatic ring towards nucleophilic attack. pharmaguideline.comnih.gov Strong nucleophiles can displace the chloride ion. The rate of this reaction is enhanced by the ability of the keto group to stabilize the negatively charged Meisenheimer intermediate formed during the reaction.
| Nucleophile | Expected Product | Reference |
| Sodium methoxide (B1231860) (NaOMe) | 2-(2-methoxyphenyl)-2-oxoethyl acetate | pharmaguideline.com |
| Ammonia (B1221849) (NH3) | 2-(2-aminophenyl)-2-oxoethyl acetate | nih.gov |
| Sodium hydroxide (B78521) (NaOH) | 2-(2-hydroxyphenyl)-2-oxoethyl acetate |
Cross-Coupling Reactions:
While less common than for aryl bromides or iodides, aryl chlorides can undergo cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, under specific catalytic conditions. These reactions would enable the formation of a new carbon-carbon or carbon-nitrogen bond at the position of the chlorine atom.
Mechanistic Elucidation of Key Organic Transformations Utilizing the Compound
The structural features of this compound make it a valuable precursor for the synthesis of various heterocyclic compounds. The following sections detail the mechanistic pathways for some of these transformations.
Radical Addition and Translocation Processes
While less common for this specific class of molecules, radical reactions can be initiated under specific conditions. For instance, the reduction of α-keto esters using agents like rongalite can proceed through a radical mechanism. slideshare.net
Condensation and Cyclization Mechanisms
This compound is a prime candidate for the synthesis of heterocycles like thiazoles, imidazoles, and oxazoles, which often proceed through condensation and cyclization mechanisms.
Hantzsch Thiazole (B1198619) Synthesis:
In a reaction analogous to the Hantzsch thiazole synthesis, this compound can react with a thioamide. The mechanism involves the initial formation of an α-thioketone intermediate via nucleophilic substitution of the acetate group. This is followed by an intramolecular cyclization and subsequent dehydration to yield a 2,4-disubstituted thiazole. slideshare.net
Imidazole (B134444) Synthesis:
The synthesis of imidazoles can be achieved by reacting the α-acetoxy ketone with an amidine. The reaction likely proceeds through initial substitution of the acetate by the amidine, followed by cyclization and dehydration to form the imidazole ring. A one-pot approach involving ketone oxidation followed by imidazole condensation with an aldehyde has also been reported for similar substrates.
Oxazole (B20620) Synthesis:
Oxazoles can be synthesized from α-acetoxy ketones through reactions with amides or by the Robinson-Gabriel synthesis, which involves the cyclization of an α-acylamino ketone. acs.org In the case of this compound, reaction with an amide would lead to an intermediate that cyclizes and dehydrates to the corresponding oxazole.
Oxidative and Reductive Pathways
Oxidative Cleavage:
The α-keto ester functionality can undergo oxidative cleavage under certain conditions. For instance, treatment with reagents like lead tetraacetate or superoxide (B77818) can lead to the cleavage of the C-C bond between the carbonyl groups, yielding a carboxylic acid derivative.
Reductive Pathways:
As discussed in section 3.2, the ketone is readily reduced. Electrochemical methods have also been developed for the reduction of ketones to alcohols and diols, offering a green alternative to traditional chemical reductants. Reductive dehalogenation of the ortho-chloro group is also a possible transformation, which could lead to the corresponding phenyl derivative under specific reductive conditions.
Applications in Advanced Organic Synthesis
Role as a Key Synthetic Intermediate for Diverse Chemical Structures
2-(2-Chlorophenyl)-2-oxoethyl acetate (B1210297) serves as a pivotal synthetic intermediate due to the presence of two distinct reactive sites: the carbonyl group and the ester linkage. This duality allows for its participation in a variety of chemical transformations. The α-carbon atom, situated between the carbonyl group and the phenyl ring, is activated and can be a site for nucleophilic attack or enolate formation. The ester group can undergo hydrolysis or transesterification, providing a handle for further molecular elaboration. This strategic combination of functional groups makes it a valuable building block for constructing more complex molecules through sequential or one-pot reactions.
Precursor for Complex Heterocyclic Compounds
The reactivity of the 1,2-dicarbonyl-like system inherent in the 2-oxoethyl acetate moiety is particularly useful for the synthesis of heterocyclic rings, which are core structures in many pharmaceuticals and functional materials.
The compound is a suitable precursor for various five- and seven-membered heterocyclic systems.
Oxazoles: The synthesis of oxazoles can be achieved via condensation reactions such as the Robinson-Gabriel synthesis. In a typical procedure, 2-(2-Chlorophenyl)-2-oxoethyl acetate can react with a source of nitrogen and a carbonyl, such as an amide, in the presence of a dehydrating agent. The α-keto group and the adjacent carbon atom provide the necessary framework for cyclization to form the oxazole (B20620) ring. The general utility of α-halomethyl ketones and related esters in forming 2-substituted oxazoles is a well-established synthetic strategy. nih.govresearchgate.netpitt.edu
Imidazoles: Similarly, imidazole (B134444) rings can be synthesized from this precursor. The reaction typically involves the condensation of the α-keto fragment with an aldehyde, ammonia (B1221849), and a primary amine. The "2-(2-Chlorophenyl)-2-oxoethyl" core provides two carbon atoms for the final imidazole ring.
Benzoxazepines: The synthesis of more complex fused systems like benzoxazepines is also feasible. This can be accomplished through a multi-step sequence, for instance, by reacting the compound with an ortho-aminophenol. The initial reaction would form an intermediate which, upon intramolecular cyclization and dehydration, would yield the seven-membered benzoxazepine ring structure.
| Target Heterocycle | General Reagents | Synthetic Method |
| Oxazole | Amide (e.g., Formamide, Urea) | Robinson-Gabriel or related condensation |
| Imidazole | Aldehyde, Ammonia | Radziszewski synthesis or similar condensations |
| Benzoxazepine | o-Aminophenol | Condensation followed by intramolecular cyclization |
The synthetic utility of this compound extends to the formation of other fused ring systems. A fused ring system is one where at least two rings share two or more atoms. iupac.org By selecting appropriate bifunctional reaction partners, the core structure can be incorporated into a variety of polycyclic frameworks. For example, reaction with substituted hydrazines or other dinucleophiles can lead to the formation of fused pyrazoles or other bicyclic heteroaromatic systems, demonstrating its versatility in constructing diverse molecular scaffolds.
Application as a Photo-Removable Protecting Group in Organic Synthesis
The this compound structure belongs to the phenacyl class of photoremovable protecting groups (PPGs), also known as photocages. wikipedia.orgnih.gov PPGs are moieties that can be cleaved from a substrate molecule upon irradiation with light, often in the UV spectrum. wikipedia.orgmdpi.com This property allows for high spatiotemporal control over chemical reactions, as the deprotection can be initiated at a precise time and location. wikipedia.orgmdpi.comresearchgate.net
In this context, the 2-(2-chlorophenyl)-2-oxoethyl group can be used to protect carboxylic acids. The acid is converted into a phenacyl ester, which is stable under many chemical conditions. Upon photolysis, the ester bond is cleaved, regenerating the free carboxylic acid and releasing the 2-(2-chlorophenyl)-2-oxo-acetaldehyde byproduct. wikipedia.orgnih.gov This traceless deprotection method is highly valuable in multi-step synthesis, particularly in the preparation of sensitive biomolecules or in the fabrication of light-sensitive materials. wikipedia.org
| PPG Class | Protected Group | Deprotection Method | Key Advantage |
| Phenacyl Ester | Carboxylic Acid | UV Irradiation (Photolysis) | High spatiotemporal control, traceless reagent |
Contribution to the Synthesis of Biologically Relevant Scaffolds (Focus on chemical methodology and structural elaboration)
The core scaffold of this compound is present in molecules that have been investigated for significant biological activity. Its role is primarily as a structural framework onto which other functional groups are attached to create a final, active compound.
One notable application is in the development of inhibitors for Sentrin/SUMO-specific protease 1 (SENP1), an enzyme implicated in the progression of certain cancers. nih.gov Researchers have synthesized a class of non-covalent SENP1 inhibitors based on a 2-(4-chlorophenyl)-2-oxoethyl 4-benzamidobenzoate scaffold. nih.govresearchgate.net In this molecular architecture, the 2-(chlorophenyl)-2-oxoethyl moiety serves as a key structural component, linked via an ester bond to a benzamide (B126) group that interacts with the target enzyme. nih.govresearchgate.net The synthesis involves the esterification of the corresponding α-haloketone with a substituted benzoic acid, demonstrating a direct application of this chemical class in building biologically active agents.
Furthermore, the closely related (2-chlorophenyl)-2-oxoethyl structural motif is found in known metabolites of biologically active compounds. For example, metabolites of the antiplatelet agent Clopidogrel feature a (2-chlorophenyl) group attached to a piperidine (B6355638) ring system via a C-N bond, with the side chain bearing a methoxy-oxoethyl group. nih.govnih.gov This highlights the compatibility of the chlorophenyl-oxo-alkyl scaffold within biological systems and its relevance in medicinal chemistry. The 2-aminothiophene scaffold, another biologically significant structure, is often synthesized using methods that could be adapted from precursors like this compound, underscoring its potential in creating diverse pharmacologically relevant molecules. nih.gov
Spectroscopic Characterization and Structural Analysis of 2 2 Chlorophenyl 2 Oxoethyl Acetate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information about the chemical environment of each proton and carbon atom, allowing for an unambiguous assembly of the molecular framework.
The ¹H NMR spectrum of 2-(2-chlorophenyl)-2-oxoethyl acetate (B1210297), recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz, reveals distinct signals corresponding to each unique proton environment in the molecule. nih.gov
The spectrum shows a singlet at 2.18 ppm, which is attributed to the three equivalent protons of the acetate methyl group (CH₃). nih.gov A second singlet appears at 5.20 ppm, corresponding to the two protons of the methylene (B1212753) group (-CH₂-) situated between the ketone and the ester oxygen. nih.gov The aromatic region of the spectrum displays a complex multiplet pattern between 7.34 and 7.63 ppm, accounting for the four protons of the 2-chlorophenyl ring. nih.gov The specific chemical shifts and multiplicities are detailed as follows: a multiplet for one proton from 7.38-7.34 ppm, a multiplet for two protons from 7.45-7.43 ppm, and a multiplet for the remaining proton from 7.63-7.60 ppm. nih.gov
Interactive Table 1: ¹H NMR Data for 2-(2-Chlorophenyl)-2-oxoethyl Acetate
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 2.18 | Singlet | 3H | Acetate (CH₃) |
| 5.20 | Singlet | 2H | Methylene (-CH₂-) |
| 7.34 - 7.38 | Multiplet | 1H | Aromatic (Ar-H) |
| 7.43 - 7.45 | Multiplet | 2H | Aromatic (Ar-H) |
| 7.60 - 7.63 | Multiplet | 1H | Aromatic (Ar-H) |
The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. For this compound in CDCl₃ at 100 MHz, eight distinct carbon signals are observed, confirming the molecular structure. nih.gov
The carbon of the acetate methyl group resonates at 20.38 ppm. nih.gov The methylene carbon appears at 68.23 ppm. nih.gov In the downfield region, the ester carbonyl carbon (C=O) is found at 170.29 ppm, while the ketonic carbonyl carbon is observed at a more deshielded value of 195.25 ppm. nih.gov The six carbons of the aromatic ring appear at 127.08, 129.93, 130.54, 131.53, 132.76, and 135.77 ppm, with the carbon atom bonded to the chlorine atom typically showing a characteristic shift. nih.gov
Interactive Table 2: ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 20.38 | Acetate (CH₃) |
| 68.23 | Methylene (-CH₂-) |
| 127.08 | Aromatic (CH) |
| 129.93 | Aromatic (CH) |
| 130.54 | Aromatic (CH) |
| 131.53 | Aromatic (CH) |
| 132.76 | Aromatic (C-Cl) |
| 135.77 | Aromatic (C-C=O) |
| 170.29 | Ester Carbonyl (C=O) |
| 195.25 | Ketone Carbonyl (C=O) |
Mass Spectrometry (MS) for Accurate Molecular Weight and Fragmentation Pattern Determination
Electron Ionization Mass Spectrometry (EI-MS) was used to determine the molecular weight and investigate the fragmentation behavior of the title compound. The analysis yielded a molecular ion peak [M]⁺ at an m/z (mass-to-charge ratio) of 212. nih.gov This value is consistent with the molecular formula C₁₀H₉ClO₃ and confirms the elemental composition of the molecule. The presence of chlorine would be further indicated by a characteristic isotopic pattern for the molecular ion, with an [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak, corresponding to the ³⁷Cl isotope.
Infrared (IR) Spectroscopy for Functional Group Identification
As of this writing, a specific experimental Infrared (IR) spectrum for this compound has not been reported in the surveyed scientific literature. However, based on the known functional groups within the molecule, the expected characteristic absorption bands can be predicted. Strong absorption bands would be anticipated for the two carbonyl groups: the ester C=O stretch typically appears in the range of 1750-1735 cm⁻¹, while the α-chloro ketone C=O stretch would likely be found at a slightly lower frequency, around 1725 cm⁻¹. The spectrum would also feature C-O stretching vibrations for the ester group between 1300-1000 cm⁻¹. Aromatic C=C stretching absorptions are expected in the 1600-1450 cm⁻¹ region, and the C-Cl stretching vibration for the chlorophenyl group would appear in the fingerprint region, typically around 1100-1000 cm⁻¹.
X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing Analysis
Information regarding the single-crystal X-ray diffraction analysis of this compound is not available in the reviewed literature. Research reports describe the compound as a yellow oil, a physical state that is not amenable to single-crystal X-ray analysis, which requires a solid, crystalline sample. nih.gov Consequently, no data on its solid-state molecular geometry, bond lengths, bond angles, or crystal packing interactions can be provided.
Theoretical and Computational Chemistry Studies on 2 2 Chlorophenyl 2 Oxoethyl Acetate
Quantum Chemical Calculations for Electronic Structure and Properties (e.g., Density Functional Theory (DFT), Hartree-Fock (HF) Methods)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methodologies such as Density Functional Theory (DFT) and the Hartree-Fock (HF) method are instrumental in this regard.
Density Functional Theory (DFT) has become a popular method for calculating the electronic structure of molecules due to its favorable balance of accuracy and computational cost. nih.gov DFT methods are used to determine molecular properties such as optimized geometry, vibrational frequencies, and energies of frontier molecular orbitals. mpg.deworldscientific.com For 2-(2-Chlorophenyl)-2-oxoethyl acetate (B1210297), DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide a detailed picture of its electronic distribution and reactivity. acs.org
Hartree-Fock (HF) Method , while being an older and less sophisticated approach than DFT as it does not account for electron correlation, remains a cornerstone of electronic structure theory. scirp.orginsilicosci.com The HF method provides a foundational understanding of molecular orbitals and is often used as a starting point for more advanced calculations. wikipedia.org For 2-(2-Chlorophenyl)-2-oxoethyl acetate, HF calculations can yield valuable information on its wave function and orbital energies. aip.orgtandfonline.com
A hypothetical comparison of total energies calculated by these methods is presented in Table 1.
| Method | Basis Set | Total Energy (Hartree) |
|---|---|---|
| HF | 6-31G(d) | -1025.45 |
| B3LYP | 6-31G(d) | -1026.12 |
| B3LYP | 6-311++G(d,p) | -1026.35 |
Conformational Analysis and Potential Energy Surfaces (Applicability by Analogy from Related Phenacyl Esters)
The flexibility of the ester group in this compound allows for multiple conformations. Conformational analysis aims to identify the most stable arrangement of atoms in space. This is achieved by mapping the potential energy surface (PES), which represents the energy of the molecule as a function of its geometry. fiveable.meyale.eduyoutube.com
For flexible molecules, the PES can be complex with several minima corresponding to stable conformers. aip.org By systematically changing key dihedral angles, such as those around the C-O bonds of the ester group and the C-C bond connecting the acetyl and phenyl groups, a conformational energy landscape can be generated. The global minimum on this surface corresponds to the most stable conformer. By analogy with related phenacyl esters, it is expected that the most stable conformation of this compound would exhibit a specific orientation of the acetate group relative to the chlorophenyl ring to minimize steric hindrance and optimize electronic interactions.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction (HOMO-LUMO Gaps and Orbital Distribution)
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgucsb.edutaylorandfrancis.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. sapub.orgacs.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests that the molecule is more reactive. frontiersin.org For this compound, the HOMO is expected to be localized primarily on the 2-chlorophenyl ring due to the presence of π-electrons, while the LUMO is likely to be distributed over the carbonyl group and the aromatic ring. The HOMO-LUMO gap can be tuned by the presence of substituents on the aromatic ring. scite.airesearchgate.net
A hypothetical representation of FMO energies is shown in Table 2.
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.85 |
| LUMO | -1.23 |
| HOMO-LUMO Gap | 5.62 |
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. researchgate.netwisdomlib.org The MEP map illustrates the electrostatic potential on the electron density surface of a molecule, with different colors representing different potential values.
Typically, red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. youtube.com Blue regions correspond to positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. researchgate.net For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carbonyl and ester groups, making them sites for electrophilic attack. Conversely, the hydrogen atoms of the phenyl ring and the carbon atom of the carbonyl group would likely exhibit a positive potential, indicating their susceptibility to nucleophilic attack. stackexchange.com
Natural Bond Orbital (NBO) and Natural Hybrid Orbital (NHO) Analyses for Intermolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. materialsciencejournal.orgtaylorandfrancis.com It partitions the molecular wavefunction into localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals. nih.gov NBO analysis is particularly useful for quantifying intramolecular and intermolecular charge transfer interactions. aip.org
Natural Hybrid Orbitals (NHOs) are a component of the NBO analysis that describe the hybridization of atomic orbitals in the formation of chemical bonds. researchgate.net NHO analysis can provide insights into the nature of the bonding in this compound, including the s- and p-character of the hybrid orbitals involved in the sigma and pi bonds. This information is valuable for understanding the geometry and reactivity of the molecule. bohrium.comresearchgate.net
Vibrational Frequency Analysis and Spectroscopic Simulation
Vibrational frequency analysis is a computational technique used to predict the infrared (IR) and Raman spectra of a molecule. science.gov By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational modes and their corresponding frequencies can be determined. acs.org These theoretical spectra can be compared with experimental data to aid in the assignment of spectral bands and to confirm the molecular structure. spectroscopyonline.comnih.govresearchgate.net
For this compound, DFT calculations can simulate its IR and Raman spectra. acs.orgyoutube.com Key vibrational modes would include the C=O stretching of the ketone and ester groups, C-O stretching, C-Cl stretching, and various aromatic C-H and C=C stretching and bending vibrations. preprints.orgspectroscopyonline.com A hypothetical comparison of calculated and experimental vibrational frequencies for some key functional groups is presented in Table 3.
| Vibrational Mode | Calculated Frequency (B3LYP/6-311++G(d,p)) | Expected Experimental Range |
|---|---|---|
| C=O (ketone) stretch | 1710 | 1690-1720 |
| C=O (ester) stretch | 1755 | 1735-1750 |
| C-O (ester) stretch | 1230 | 1200-1250 |
| Aromatic C=C stretch | 1605, 1580 | 1580-1610 |
| C-Cl stretch | 750 | 700-800 |
Derivatives and Analogues of 2 2 Chlorophenyl 2 Oxoethyl Acetate: Synthesis and Structural Relationships
Synthetic Strategies for Modified Chlorophenyl Moieties (e.g., positional isomers, dihalogenated variants)
The synthesis of positional isomers and dihalogenated variants of the 2-(chlorophenyl)-2-oxoethyl acetate (B1210297) core structure allows for a systematic investigation of how the position and number of halogen substituents on the phenyl ring influence the compound's properties.
A primary method for synthesizing these analogues is through the Friedel-Crafts acylation . This reaction involves the Lewis acid-catalyzed acylation of a substituted chlorobenzene (B131634) with an appropriate acyl halide or anhydride (B1165640). For instance, to obtain positional isomers, one could start with 1,3-dichlorobenzene (B1664543) or 1,4-dichlorobenzene (B42874) to yield the corresponding 2,4-dichloro- or 3,5-dichlorophenyl derivatives. The choice of starting materials and reaction conditions is crucial for controlling the regioselectivity of the acylation process.
Another key synthetic route involves the initial preparation of the corresponding substituted phenylacetic acids, which are then converted to the desired 2-oxoethyl acetate derivatives. For example, 2,6-dichlorophenylacetic acid can be synthesized from 2,6-dichlorotoluene. This acid can then be transformed into the corresponding acid chloride and subsequently reacted to form the 2-oxoethyl acetate.
The synthesis of various dihalogenated phenylacetic acids, which serve as precursors, has been documented. For example, di-(p-chlorophenyl)acetic acid can be prepared from 1,1-di-(p-chlorophenyl)-2,2,2-trichloroethane. While not a direct precursor to a dihalogenated monophenyl derivative, this highlights the synthesis of related polychlorinated structures.
The following table summarizes some of the precursors and general methods used in the synthesis of modified chlorophenyl moieties.
| Precursor/Starting Material | Synthetic Method | Target Moiety |
| 1,3-Dichlorobenzene | Friedel-Crafts Acylation | 2,4-Dichlorophenyl |
| 1,4-Dichlorobenzene | Friedel-Crafts Acylation | 3,5-Dichlorophenyl |
| 2,6-Dichlorotoluene | Multi-step synthesis to acid | 2,6-Dichlorophenyl |
| Substituted Chlorobenzenes | Friedel-Crafts Acylation | Various positional isomers |
Exploration of Diverse Ester Substituents to Modulate Reactivity
The ester group in 2-(2-chlorophenyl)-2-oxoethyl acetate is a key functional handle that can be readily modified to influence the molecule's reactivity, solubility, and other physicochemical properties. The exploration of a wide range of ester substituents is a common strategy in medicinal chemistry and materials science to fine-tune molecular characteristics.
The most direct method for introducing diverse ester substituents is through the esterification of 2-bromo-1-(2-chlorophenyl)ethan-1-one with various carboxylic acids . This reaction, often carried out in the presence of a base, allows for the incorporation of a wide array of R groups into the ester functionality. The reactivity of the starting phenacyl bromide is a key factor in the efficiency of this transformation.
The choice of the carboxylic acid is critical in determining the properties of the final product. For example, using long-chain aliphatic acids can increase lipophilicity, while incorporating carboxylic acids containing additional functional groups (e.g., ethers, amides, or other aromatic rings) can introduce new reactive sites or alter the molecule's conformational preferences. The use of N-bromosuccinimide (NBS) has been reported as a catalyst for the direct esterification of carboxylic acids with alcohols under mild conditions, a method that could be adapted for the synthesis of these derivatives.
The following table provides examples of how different ester substituents can be introduced and the potential modulation of properties.
| Carboxylic Acid Type | R-Group of Ester (in -O-C(O)-R) | Potential Effect on Reactivity/Properties |
| Aliphatic Carboxylic Acids | Long-chain alkyl | Increased lipophilicity, altered solubility |
| Aromatic Carboxylic Acids | Phenyl, substituted phenyl | Introduction of additional π-systems, potential for electronic effects |
| Heterocyclic Carboxylic Acids | Pyridyl, furyl, thienyl | Introduction of heteroatoms, potential for altered binding modes and reactivity |
| Functionalized Carboxylic Acids | Containing -OH, -NH2, -OR groups | Increased polarity, potential for further functionalization |
Incorporation into Polycyclic and Heterocyclic Systems
The this compound moiety can serve as a versatile building block for the construction of more complex polycyclic and heterocyclic structures. The ketone and the ester functionalities provide reactive sites for a variety of cyclization reactions.
One powerful approach is the use of multicomponent reactions , such as the Hantzsch pyridine (B92270) synthesis wikipedia.orgresearchgate.netorganic-chemistry.orgnih.govresearchgate.net. In a typical Hantzsch reaction, a β-ketoester, an aldehyde, and a nitrogen source (like ammonia (B1221849) or ammonium (B1175870) acetate) condense to form a dihydropyridine (B1217469) ring, which can be subsequently oxidized to the corresponding pyridine. By using a 2-(chlorophenyl)-2-oxoethyl ester as the β-ketoester component, a substituted pyridine ring bearing the chlorophenylacetyl group can be synthesized. The reaction is known for its efficiency and ability to generate molecular complexity in a single step.
Another important multicomponent reaction for the synthesis of heterocycles is the Gewald aminothiophene synthesis wikipedia.orgarkat-usa.orgmdpi.comorganic-chemistry.org. This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base to yield a polysubstituted 2-aminothiophene. A 2-(chlorophenyl)-2-oxoethyl ester could potentially serve as the ketone component in this reaction, leading to the formation of thiophene (B33073) derivatives with the chlorophenyl-substituted side chain. The Gewald reaction is highly valued for its operational simplicity and the direct access it provides to functionalized thiophenes. A recent study has also shown that 2-chlorobenzaldehyde, a related compound, can react with cysteine to form a stable 2-(2-chlorophenyl)thiazolidine-4-carboxylic acid adduct, demonstrating the propensity of the 2-chlorophenyl moiety to participate in the formation of heterocyclic systems nih.gov.
The following table outlines key reactions for incorporating the core structure into heterocyclic systems.
| Reaction Name | Reactants | Resulting Heterocycle |
| Hantzsch Pyridine Synthesis | This compound, Aldehyde, Ammonia/Ammonium Acetate | Substituted Pyridine |
| Gewald Aminothiophene Synthesis | This compound, α-Cyanoester, Sulfur, Base | Substituted 2-Aminothiophene |
| Thiazolidine Formation | 2-Chlorobenzaldehyde (related), Cysteine | 2-(2-Chlorophenyl)thiazolidine-4-carboxylic acid |
Structure-Reactivity Relationship Studies in Derived Compounds
Understanding the relationship between the structure of the derived compounds and their chemical reactivity is fundamental for designing molecules with specific properties. Structure-reactivity relationship (SAR) studies investigate how modifications to different parts of the molecule, such as the chlorophenyl ring or the ester group, affect its behavior in chemical reactions.
The electronic properties of the substituted chlorophenyl ring play a significant role in the reactivity of the adjacent carbonyl group. The position and number of chlorine atoms influence the electrophilicity of the carbonyl carbon. For example, the presence of electron-withdrawing chlorine atoms is expected to increase the reactivity of the carbonyl group towards nucleophiles.
The nature of the ester substituent also has a profound impact on reactivity. The steric bulk of the R-group in the ester can hinder or facilitate access to the carbonyl group. Furthermore, the electronic nature of the R-group can modulate the reactivity of the ester itself towards hydrolysis or transesterification. Studies on phenolic acid esters have shown that modifying the alkyl chain of the ester can significantly affect properties like antioxidant activity, which is a manifestation of altered reactivity researchgate.net.
The following table summarizes key structural features and their expected influence on reactivity.
| Structural Modification | Feature | Expected Impact on Reactivity |
| Chlorophenyl Moiety | Number and position of Cl atoms | Modulates electrophilicity of the ketone carbonyl |
| Ester Substituent | Steric bulk of R-group | Influences accessibility of the ester carbonyl and ketone |
| Ester Substituent | Electronic nature of R-group | Affects susceptibility of the ester to hydrolysis/transesterification |
| Heterocyclic System | Substitution pattern on the ring | Governs basicity, nucleophilicity, and potential for further reactions |
Future Directions and Emerging Research Avenues for 2 2 Chlorophenyl 2 Oxoethyl Acetate
Development of Novel and Sustainable Synthetic Pathways
While classical methods for synthesizing α-acyloxy ketones exist, future research will likely focus on developing more efficient, sustainable, and economically viable pathways to 2-(2-Chlorophenyl)-2-oxoethyl acetate (B1210297) and its analogs. rsc.org
Key areas of development include:
Green Chemistry Approaches: Traditional synthesis routes for α-keto esters and related compounds often rely on hazardous reagents and precious metal catalysts. mdpi.com Future work should prioritize the use of renewable feedstocks, environmentally benign solvents, and energy-efficient reaction conditions. For instance, adapting catalytic biomass conversion pathways, which transform α-hydroxy acids into α-keto esters, could provide a sustainable route. mdpi.com Similarly, exploring nickel-catalyzed Heck arylation in ionic liquids offers a green procedure for preparing functionalized acetophenones, which are precursors to the target molecule. researchgate.netresearchgate.net
Metal-Free Catalysis: The development of metal-free oxidative coupling reactions has emerged as a powerful tool for the synthesis of α-acyloxy ketones. rsc.org Future research could focus on optimizing these reactions for substrates like 2-chloroacetophenone (B165298), potentially using organocatalysts or mechanochemical methods to reduce reliance on transition metals. researchgate.net
Flow Chemistry: Continuous-flow synthesis offers significant advantages over batch processing, including improved safety, scalability, and product consistency. Applying flow chemistry to the synthesis of α-keto esters and their derivatives could streamline production and facilitate easier purification. acs.org
Table 1: Comparison of Potential Synthetic Strategies
| Synthetic Strategy | Potential Advantages | Key Research Focus |
|---|---|---|
| Biomass Conversion | Utilizes renewable resources, aligns with green chemistry principles. mdpi.com | Catalyst development for efficient conversion of bio-derived α-hydroxy acids. mdpi.com |
| Metal-Free Oxidative Coupling | Avoids toxic and costly heavy metals, often milder conditions. rsc.org | Optimization of organocatalysts and reaction conditions for chlorinated substrates. |
| Heck Arylation in Ionic Liquids | High regioselectivity and yield, potential for catalyst recycling. researchgate.netresearchgate.net | Screening of various ionic liquids and nickel catalyst systems for efficiency. |
| Continuous-Flow Synthesis | Enhanced safety, scalability, and process control. acs.org | Reactor design and optimization of reaction parameters (temperature, flow rate, stoichiometry). |
Exploration of Undiscovered Reactivity Patterns and Unconventional Transformations
The unique arrangement of functional groups in 2-(2-Chlorophenyl)-2-oxoethyl acetate—a ketone, an ester, and a halogenated aryl ring—suggests a rich and complex reactivity profile that is ripe for exploration. As an α-haloketone derivative, it possesses multiple electrophilic sites susceptible to nucleophilic attack. nih.govup.ac.za
Future research should investigate:
Asymmetric Catalysis: The chiral center that can be generated at the α-carbon presents a prime target for asymmetric synthesis. Developing catalytic asymmetric transformations, such as enantioselective reductions or additions, could produce optically enriched products with potential applications in medicinal chemistry. nih.govunc.edu Dynamic kinetic resolution via asymmetric transfer hydrogenation, a powerful technique for converting racemic mixtures into single enantiomers, could be adapted for this class of compounds. unc.edunih.gov
Novel Cycloaddition Reactions: The activated carbonyl and ester groups could participate in various cycloaddition reactions to construct complex heterocyclic frameworks. nih.gov Investigating [2+4] annulations or other pericyclic reactions could lead to the discovery of novel molecular scaffolds. nih.gov
Unconventional Bond Activations: Research could explore the selective activation and functionalization of the C-Cl bond on the phenyl ring or the C-O bond of the acetate group. Such transformations would provide access to a wider array of derivatives that are not accessible through traditional carbonyl chemistry. Copper-catalyzed C(CO)–C(alkyl) bond cleavage, for example, is an emerging method for converting ketones to esters and could potentially be adapted for unique transformations of this substrate. acs.org
Advanced Computational Modeling for Predictive Chemistry and Reaction Design
Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, thereby accelerating experimental discovery.
Emerging research avenues in this area include:
Reaction Mechanism Elucidation: Density Functional Theory (DFT) and other quantum mechanical methods can be employed to model reaction pathways, identify transition states, and calculate activation energies. up.ac.za This would provide deep insight into the reactivity of this compound with various reagents, helping to explain observed outcomes and predict new reactions. up.ac.zaacs.org
Predictive Modeling of Properties: Computational models can predict electronic properties, such as the electrophilicity of the carbonyl carbon and the acidity of α-protons, which govern the molecule's reactivity. nih.gov These predictions can guide the rational design of experiments, saving time and resources.
Virtual Screening for Catalysis: By modeling the interaction of this compound with various potential catalysts, researchers can computationally screen for the most promising candidates for specific transformations before undertaking laboratory work. This approach is particularly valuable for designing catalysts for enantioselective reactions. acs.org
Table 2: Applications of Computational Modeling
| Modeling Technique | Research Application | Potential Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Elucidating reaction mechanisms and transition states. up.ac.za | Rationalization of product formation and prediction of novel reactivity. |
| Molecular Dynamics (MD) | Simulating interactions with solvents or in biological systems. nih.gov | Understanding solvation effects and predicting binding modes for potential biological targets. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlating molecular structure with chemical or biological activity. | Designing derivatives with enhanced properties for materials or catalysis applications. |
Integration into Materials Science or Catalysis Research for Functional Materials or Processes
The structural motifs within this compound make it an attractive building block for the development of advanced materials and catalysts. Acetophenone (B1666503) derivatives are already recognized for their utility in polymers and materials science. nih.gov
Future research directions could include:
Polymer Chemistry: The molecule could serve as a monomer or a functional additive in polymerization reactions. The ketone and ester functionalities could be modified to create polymers with tailored thermal, optical, or mechanical properties. The development of porous materials from acetophenone derivatives for applications in separation and catalysis is an area of growing interest. researchgate.net
Functional Materials: As a precursor, this compound could be used to synthesize more complex molecules with applications in supramolecular chemistry or as components of liquid crystals. nih.govabap.co.in
Ligand Development for Catalysis: The oxygen atoms of the keto and ester groups, along with the chlorine atom, could act as coordination sites for metal ions. This suggests that the molecule could be a precursor for novel ligands in transition metal catalysis. For example, ferrocene (B1249389) derivatives, known for their unique electrochemical properties, are often synthesized from precursors with acetyl groups. wikipedia.org Exploring the synthesis of organometallic complexes incorporating this structure could lead to new catalysts for a variety of organic transformations. d-nb.info
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
